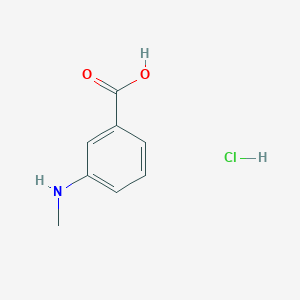

3-(Methylamino)benzoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methylamino)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-9-7-4-2-3-6(5-7)8(10)11;/h2-5,9H,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXSCWSMUFDUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Methylamino)benzoic acid hydrochloride physical properties

Technical Monograph: 3-(Methylamino)benzoic Acid Hydrochloride

Part 1: Executive Technical Summary

This compound (CAS: 1194804-60-8) represents a critical pharmacophore scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and peptide mimetics. Unlike its free acid counterpart (CAS: 51524-84-6), the hydrochloride salt offers superior aqueous solubility and storage stability, making it the preferred form for solid-phase peptide synthesis (SPPS) and late-stage diversification of aromatic cores.

This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound's behavior, synthesis, and quality control.

Part 2: Physicochemical Characterization

The transition from the zwitterionic free acid to the hydrochloride salt fundamentally alters the lattice energy and solvation thermodynamics.

Table 1: Core Physical Properties

| Property | Value (HCl Salt) | Value (Free Acid) | Technical Note |

| CAS Number | 1194804-60-8 | 51524-84-6 | Ensure specific CAS is used for regulatory filing. |

| Formula | Salt stoichiometry is strictly 1:1. | ||

| Mol. Weight | 187.62 g/mol | 151.16 g/mol | Use salt MW for molarity calculations. |

| Melting Point | 244 °C (dec.) | 122–127 °C | High lattice energy of salt leads to decomposition upon melting. |

| Appearance | White to off-white crystalline powder | Light yellow solid | Coloration in salt often indicates oxidation of the amine. |

| pKa (calc) | ~2.5 (COOH), ~5.1 (NH2) | 5.10 (NH) | The HCl salt protonates the amine, lowering effective pH in solution. |

| Solubility | Water (>50 mg/mL), DMSO, MeOH | Aqueous Base, EtOH | Salt is insoluble in non-polar organics (DCM, Hexane). |

Critical Insight: The significant difference in melting point (120°C vs 244°C) serves as a rapid, low-cost purity indicator. If your HCl salt melts below 200°C, it likely contains significant free acid or inorganic impurities.

Part 3: Robust Synthesis Protocol (Mono-Methylation Strategy)

Direct alkylation of 3-aminobenzoic acid with methyl iodide is chemically unsound due to uncontrollable poly-alkylation (formation of dimethyl and quaternary ammonium byproducts). The industry-standard "Self-Validating" protocol utilizes Reductive Amination with Sodium Triacetoxyborohydride (STAB), which offers kinetic control over the reaction.

Mechanism of Action

-

Imine Formation: The amine condenses with formaldehyde to form a hemiaminal, then an iminium ion.

-

Selective Reduction: STAB reduces the iminium ion faster than it reduces the aldehyde, preventing side reactions.

-

Salt Formation: In situ generation of the HCl salt crystallizes the product, driving purity.

Step-by-Step Methodology

-

Reagents:

-

3-Aminobenzoic acid (1.0 eq)

-

Formaldehyde (37% aq. solution, 1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Acetic Acid (AcOH) (catalytic, 1-2 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

-

-

Procedure:

-

Step A (Imine Formation): Suspend 3-aminobenzoic acid in DCE. Add Formaldehyde and AcOH. Stir for 30 min at room temperature. Observation: The suspension may clear as the imine forms.

-

Step B (Reduction): Cool to 0°C. Add STAB portion-wise over 20 minutes. Why? Exothermic control prevents aldehyde reduction.

-

Step C (Quench): Stir overnight at RT. Quench with sat. NaHCO3 (careful of CO2 evolution).

-

Step D (Isolation): Acidify aqueous layer to pH ~2 with HCl. Extract contaminants with EtOAc. Evaporate aqueous phase or lyophilize to obtain crude HCl salt.

-

Step E (Crystallization): Recrystallize from Ethanol/Et2O to yield pure white plates.

-

Synthesis Pathway Visualization

Figure 1: Selective reductive amination pathway avoiding dimethylation artifacts.

Part 4: Self-Validating Quality Control (QC) System

A "Self-Validating" system means the analytical workflow contains internal checks that flag errors immediately.

The Triad QC Workflow

-

H-NMR (DMSO-d6):

-

Diagnostic Signal: Look for the N-methyl singlet at δ ~2.7-2.9 ppm .

-

Validation: Integration must be 3:1 relative to a single aromatic proton. If integration is >3.2, you have dimethyl contamination.

-

Salt Check: The amine proton should appear as a broad singlet downfield (δ >8 ppm) due to HCl protonation.

-

-

HPLC (Reverse Phase):

-

Column: C18.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

-

Retention Time Logic: The monomethyl derivative elutes after the starting material (3-aminobenzoic acid) but before the dimethyl impurity.

-

Self-Check: If you see a single peak but the MP is low, check the injection solvent; the salt might dissociate on-column.

-

-

Chloride Content Titration:

-

Perform Argentometric titration (AgNO3).

-

Target: 18.9% w/w Cl-. Significant deviation (>1%) indicates mixed salt/free acid species.

-

QC Logic Diagram

Figure 2: Logic-gated analytical workflow ensuring chemical and salt purity.

Part 5: Safety & Handling (SDS Summary)

While standard GHS classifications apply, the hydrochloride salt presents specific hazards due to its acidity and dust potential.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation (Acidic nature of HCl salt).

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (Fine dust).

-

-

Handling Protocol:

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at 2-8°C.

-

Incompatibility: Avoid contact with strong oxidizers. In solution, do not mix with strong bases unless free-basing is intended, as this precipitates the less soluble zwitterion.

-

References

-

ChemicalBook. (2025). 3-Methylaminobenzoic acid Properties and Melting Point Data. Retrieved from

-

SynQuest Laboratories. (2024). This compound Product Specification (CAS 1194804-60-8).[1][2][3][4][5] Retrieved from

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8] Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for STAB reduction).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Benzoic acid derivatives. Retrieved from

-

PubChem. (2024). Compound Summary: 3-(Methylamino)benzoic acid.[1][9] National Library of Medicine. Retrieved from

Sources

- 1. CAS 1194804-60-8 | 4633-5-00 | MDL MFCD09752165 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. 3-(aminomethyl)benzoic acid hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. SciSupplies [scisupplies.eu]

- 5. aceschem.com [aceschem.com]

- 6. reddit.com [reddit.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]

Technical Monograph: 3-(Methylamino)benzoic Acid Hydrochloride

Executive Summary & Chemical Identity

3-(Methylamino)benzoic acid hydrochloride (CAS: 1194804-60-8) is a critical disubstituted benzene scaffold used primarily as an intermediate in the synthesis of kinase inhibitors, peptide mimetics, and fluorescence probes. Unlike its para-substituted isomer (used in folate metabolism), the meta-substitution pattern provides unique steric and electronic vectors for drug design, often used to induce conformational turns in peptidomimetics.

The hydrochloride salt form is preferred over the free base (CAS: 51524-84-6) due to enhanced oxidative stability of the secondary amine and improved water solubility for aqueous coupling reactions.

Table 1: Physiochemical Profile

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS (HCl Salt) | 1194804-60-8 | Preferred storage form |

| CAS (Free Base) | 51524-84-6 | Precursor/In-situ form |

| Formula | C₈H₉NO₂[1][2][3][4][5] · HCl | |

| Molar Mass | 187.62 g/mol | 151.16 (Free Base) + 36.46 (HCl) |

| Appearance | Off-white to pale beige crystalline solid | Oxidizes to brown upon air exposure |

| Solubility | Water (High), Methanol (High), DMSO | Insoluble in non-polar organics (Hexane) |

| pKa (COOH) | ~3.9 - 4.1 | Electron-withdrawing ammonium lowers pKa |

| pKa (NH₂⁺) | ~4.8 - 5.1 | Conjugate acid of secondary aniline |

Structural Analysis & pH-Dependent Speciation

Understanding the ionization state of this molecule is critical for reaction optimization. As a zwitterionic precursor, 3-(methylamino)benzoic acid exists in three distinct states depending on the pH of the environment.

In the hydrochloride salt form, the molecule exists as a cationic species (protonated amine, protonated acid) in solid state or strong acid. Upon dissolution in physiological buffers (pH 7.4), it transitions toward an anionic state.

Diagram 1: pH-Dependent Speciation Equilibrium

The following diagram illustrates the protonation states critical for extraction and purification protocols.

Caption: Protonation equilibria. The HCl salt (Cation) is the stable commercial form. Workup at pH 4.5 may cause precipitation of the free base.

Synthetic Methodology: Selective Monomethylation

Direct alkylation of 3-aminobenzoic acid with methyl iodide is not recommended due to the uncontrollability of poly-alkylation (formation of dimethyl and quaternary ammonium byproducts).

The industry-standard protocol utilizes Reductive Amination , which ensures selectivity for the mono-methylated product.

Protocol: Reductive Methylation via Formaldehyde/NaBH₄

Objective: Synthesis of 3-(methylamino)benzoic acid from 3-aminobenzoic acid.

Reagents:

-

Substrate: 3-Aminobenzoic acid (1.0 eq)

-

Carbon Source: Formaldehyde (37% aq. solution) or Paraformaldehyde (1.1 eq)

-

Reductant: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Solvent: Methanol (MeOH)

-

Acid: HCl (conc.) for salt formation

Step-by-Step Workflow:

-

Imine Formation: Dissolve 3-aminobenzoic acid in Methanol. Add Formaldehyde (1.1 eq). Stir at room temperature for 1 hour to form the imine/hemiaminal intermediate. Note: Monitoring by TLC is difficult here; proceed based on time.

-

Reduction: Cool the solution to 0°C. Add NaBH₄ portion-wise (exothermic). The low temperature prevents reduction of the carboxylic acid or over-alkylation.

-

Quench: Stir for 2 hours, then quench with water.

-

Workup: Evaporate Methanol. Adjust pH to ~4.5 (isoelectric point) to precipitate the free base. Filter and wash with cold water.

-

Salt Formation: Resuspend the wet solid in minimal Ethanol. Add concentrated HCl (1.1 eq) or HCl in Dioxane. Stir until dissolved, then add Diethyl Ether to precipitate the hydrochloride salt.

-

Drying: Dry under vacuum over P₂O₅.

Diagram 2: Synthetic Workflow & Logic

Caption: Reductive amination workflow. The critical control point is the stoichiometry of HCHO to prevent dimethylation.

Analytical Profiling & Quality Control

To validate the structure and purity, the following analytical signals must be confirmed.

¹H-NMR (DMSO-d₆)

-

δ 2.75 ppm (s, 3H): The N-methyl group. This is the diagnostic peak. If it appears as a doublet, proton exchange is slow; usually a singlet.

-

δ 6.8 - 7.4 ppm (m, 4H): Aromatic protons. The meta-substitution pattern creates a complex splitting pattern (singlet-like for H2, doublets for H4/H6, triplet for H5).

-

Absence of δ 2.9 ppm: A second methyl peak would indicate the dimethyl impurity (3-(dimethylamino)benzoic acid).

Mass Spectrometry (ESI+)

-

Target Mass: m/z = 152.07 [M+H]⁺ (Free base mass + proton).

-

Note: The chloride counterion (35/37 Cl) will not be observed in positive mode but can be confirmed via silver nitrate precipitation test or Ion Chromatography.

Pharmaceutical Applications

In drug discovery, 3-(methylamino)benzoic acid serves as a specialized bioisostere and scaffold linker.

-

Conformational Restriction: Unlike the flexible glycine linkers, the benzene ring introduces rigidity. The meta geometry forces a "kink" in the peptide backbone, often used to mimic β-turns in protein-protein interaction inhibitors.

-

Solubility Modulation: The N-methyl group breaks hydrogen bond donor networks (removing one H-bond donor compared to the primary amine). This often improves the membrane permeability and lipophilicity (LogD) of the final drug candidate compared to the non-methylated analog.

-

Metabolic Stability: N-methylation blocks N-acetylation, a common Phase II metabolic pathway for primary anilines, thereby potentially extending the half-life of the drug.

References

-

Sigma-Aldrich. 3-(Methylamino)benzoic acid Product Specification. Retrieved from

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24884771, 3-(Methylamino)benzoic acid. Retrieved from

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[6] (Standard protocol reference for reductive amination). Retrieved from

-

ChemicalBook. 3-(Methylamino)benzoic acid Properties and Suppliers. Retrieved from

Sources

- 1. 3-METHYLAMINO-BENZOIC ACID | 51524-84-6 [chemicalbook.com]

- 2. Folate - Wikipedia [en.wikipedia.org]

- 3. 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride | C10H14ClNO2 | CID 86280161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-4-(methylamino)benzoic acid | C8H10N2O2 | CID 11521144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

3-(Methylamino)benzoic acid hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Methylamino)benzoic Acid Hydrochloride in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process development, formulation science, and analytical chemistry. This guide provides a detailed examination of the solubility characteristics of this compound, a key building block in organic synthesis. We will explore the physicochemical properties of this compound, the theoretical principles governing its dissolution, and a predictive analysis of its solubility across a spectrum of common organic solvents. Furthermore, this document furnishes a robust, field-proven experimental protocol for the empirical determination of solubility, ensuring that researchers can validate theoretical predictions and generate the precise data required for their work.

Introduction: The Critical Role of Solubility

This compound is a bifunctional organic molecule featuring a carboxylic acid and a secondary amine, the latter of which is protonated to form a hydrochloride salt. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The success of any process involving this compound—be it synthesis, purification via recrystallization, or formulation—is fundamentally dependent on a thorough understanding of its solubility.

Selecting an appropriate solvent system is not a matter of trial and error; it is a calculated decision based on the interplay of intermolecular forces between the solute and the solvent. An improper solvent choice can lead to low reaction yields, inefficient purifications, or unstable formulations. This guide is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies to master the solubility challenges associated with this compound.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand the molecule itself. The properties of 3-(Methylamino)benzoic acid and its hydrochloride salt dictate its behavior in different chemical environments.

| Property | 3-(Methylamino)benzoic acid (Free Base) | This compound (Salt) | Source(s) |

| Molecular Formula | C₈H₉NO₂ | C₈H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | 187.62 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | White to off-white crystalline solid | [1][3] |

| Melting Point | 122-126 °C | ~244 °C | [1][3] |

| pKa (of Free Base) | 5.10 (at 25°C) | Not directly applicable (salt form) | [3] |

The key structural features influencing solubility are:

-

The Aromatic Ring: A non-polar, hydrophobic component that favors interactions with less polar solvents through van der Waals forces.[4]

-

The Carboxylic Acid Group (-COOH): A polar group capable of acting as a hydrogen bond donor and acceptor.

-

The Methylamino Group (-NHCH₃): A secondary amine that is basic and acts as a hydrogen bond acceptor.

-

The Hydrochloride Salt (-NH₂⁺Cl⁻): The protonated amine and its chloride counter-ion introduce a significant ionic character to the molecule. This is the most dominant feature determining its solubility profile, making it far more polar than its free-base counterpart.

The Theoretical Basis of Solubility

"Like Dissolves Like": A Foundational Principle

The adage "like dissolves like" provides a useful qualitative starting point.[4] It suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its ionic nature means it will be most soluble in highly polar solvents capable of stabilizing the charged ions.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more nuanced prediction, we turn to Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[5][6]

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

A solvent is likely to dissolve a solute if their respective Hansen parameters are similar. The principle states that the "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space should be less than the interaction radius (R₀) of the solute.[7] While the specific HSP for this compound are not published, we can infer its characteristics: it will have a high δp due to its ionic nature and a significant δh due to the presence of N-H and O-H protons and lone pairs.

Predicted Solubility Profile in Organic Solvents

Due to a lack of comprehensive published experimental data, the following table presents a predicted solubility profile based on first principles of chemical interactions. These predictions serve as an expert guide for initial solvent screening.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents possess high polarity and are excellent hydrogen bond donors and acceptors. They can effectively solvate both the ammonium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding, overcoming the crystal lattice energy of the salt. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have high dipole moments and can solvate the cation effectively through ion-dipole interactions. However, they are not strong hydrogen bond donors, leading to less effective solvation of the chloride anion compared to protic solvents. Solubility is expected to be lower than in alcohols.[8] |

| Low-Polarity Ethers | Tetrahydrofuran (THF), Dioxane | Low to Very Low | While possessing some polarity, these solvents lack the ability to form strong hydrogen bonds or effectively stabilize the separated ions of the salt. Their solvating power is insufficient to break down the crystal lattice. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | These solvents have low polarity and are incapable of forming hydrogen bonds. They cannot adequately solvate the ionic components of the molecule, resulting in negligible solubility. |

| Non-Polar Hydrocarbons | Hexane, Toluene, Cyclohexane | Insoluble | These solvents interact only through weak van der Waals forces and have no affinity for the highly polar, ionic nature of the hydrochloride salt.[9] The energy required to break the ionic bonds of the solute far exceeds the energy gained from solvation. |

Key Insight: The presence of even small amounts of water in polar organic solvents can dramatically increase the solubility of hydrochloride salts due to the exceptional ability of water to solvate ions.

Factors Influencing Solubility

-

Temperature: For most solid solutes, including this one, solubility increases with temperature.[10][11] This is because the additional thermal energy helps overcome the lattice energy of the crystal and promotes dissolution, which is typically an endothermic process.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.

-

Purity: Impurities can disrupt the crystal lattice, sometimes leading to an apparent increase in solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To move from prediction to certainty, empirical measurement is essential. The shake-flask method is the gold standard for determining equilibrium solubility.[4][12]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (4 decimal places)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[12]

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of the solute in the original saturated solution based on a standard calibration curve.

-

Reporting: Express the solubility in standard units, such as mg/mL or mol/L.

Self-Validation and Trustworthiness

-

Visual Confirmation: At the end of the equilibration period, there must be visible, undissolved solid in the vial.

-

Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant once equilibrium is reached.

-

Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.

Diagram: Experimental Workflow for Shake-Flask Solubility Measurement

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Application of Solubility Data

The empirically determined solubility data is invaluable for:

-

Process Chemistry: Selecting the ideal solvent for a chemical reaction to ensure all reactants are in the solution phase, and for subsequent product crystallization and purification.

-

Formulation Science: Designing liquid dosage forms or identifying suitable solvent systems for creating stable API solutions for preclinical studies.

-

Analytical Method Development: Choosing an appropriate diluent for sample preparation to ensure complete dissolution before analysis by techniques like HPLC or GC.

Diagram: Logic of Solvent Selection

Caption: Relationship between solute/solvent properties and solubility outcome.

Conclusion

While a definitive, publicly available database for the solubility of this compound in all common organic solvents is elusive, a strong predictive framework can be established based on its physicochemical properties. Its nature as an ionic salt makes it preferentially soluble in polar protic solvents like methanol and ethanol, with diminishing solubility in polar aprotic and non-polar media. This theoretical understanding provides a critical starting point for solvent screening, but it must be complemented by rigorous experimental validation. The shake-flask method detailed herein offers a reliable and self-validating protocol for generating the high-quality, quantitative data necessary for informed decision-making in research and development.

References

-

Zhang, P., et al. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available at: [Link]

-

PubChem (2026). 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride. Available at: [Link]

-

Lund University Publications (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

ChemSRC (2026). MSDS of 3-(methylamino)benzoic acid. Available at: [Link]

-

Abbott, S. (2026). HSP Basics | Practical Solubility Science. Available at: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. Available at: [Link]

-

Chemistry LibreTexts (2025). 16.4: How Temperature Influences Solubility. Available at: [Link]

-

Carl ROTH (2026). Safety Data Sheet: 3-Methylbenzoic acid. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

-

ResearchGate (2015). The solubility of benzoic acid in seven solvents. Available at: [Link]

-

University of Calgary (2023). Solubility of Organic Compounds. Available at: [Link]

-

Academia.edu (2023). Investigation: The effect of temperature on solubility. Available at: [Link]

-

Stenutz, R. (2022). Hansen solubility parameters. Available at: [Link]

Sources

- 1. 3-(Methylamino)benzoic acid 97 51524-84-6 [sigmaaldrich.com]

- 2. capotchem.cn [capotchem.cn]

- 3. 3-METHYLAMINO-BENZOIC ACID | 51524-84-6 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hansen solubility parameters [stenutz.eu]

- 8. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 9. Cyclohexane CAS#: 110-82-7 [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. (DOC) Investigation: The effect of temperature on solubility [academia.edu]

- 12. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Spectroscopic Guide to 3-(Methylamino)benzoic Acid Hydrochloride

An In-depth Technical Resource for Researchers and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 3-(Methylamino)benzoic acid hydrochloride, a compound of interest in pharmaceutical and chemical research. As Senior Application Scientists, our goal is to present this information with technical accuracy and practical insights, ensuring a thorough understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction to this compound

This compound is a derivative of benzoic acid. The hydrochloride salt form often enhances solubility and stability, making it suitable for various applications in research and development. Accurate spectroscopic characterization is fundamental to confirming the molecular structure and purity of such compounds, which is a critical step in any scientific investigation. This guide will delve into the NMR, IR, and MS data that collectively provide a comprehensive structural fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

¹H NMR Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and neighboring protons for each unique proton in a molecule.

Interpreted ¹H NMR Data:

While a publicly available spectrum for this compound was not located, data for the related compound 3-Aminobenzoic acid in DMSO-d6 shows characteristic signals that can be used for predictive purposes.[1] For this compound, one would expect to see signals corresponding to the aromatic protons, the amine proton, the methyl protons, and the carboxylic acid proton. The hydrochloride form would likely result in a downfield shift of the amine and carboxylic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 12 | Singlet | 1H |

| Aromatic (C2-H) | 7.5 - 8.0 | Singlet or Doublet | 1H |

| Aromatic (C4-H, C5-H, C6-H) | 7.0 - 7.5 | Multiplet | 3H |

| Amine (-NH-) | Variable, broad | Singlet | 1H |

| Methyl (-CH₃) | ~2.8 - 3.0 | Singlet | 3H |

Causality in ¹H NMR: The electron-withdrawing nature of the carboxylic acid and the protonated amino group deshields the aromatic protons, causing them to appear at a lower field (higher ppm). The methyl group, being attached to a nitrogen, will also be deshielded compared to a simple alkane.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

Interpreted ¹³C NMR Data:

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~168 |

| Aromatic (C-NHCH₃) | ~149 |

| Aromatic (C-COOH) | ~132 |

| Aromatic (CH) | 115 - 130 |

| Methyl (-CH₃) | ~30 |

Expertise in Interpretation: The ¹³C chemical shifts are highly dependent on the electronic environment. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a very low field. The aromatic carbons show a range of shifts depending on their position relative to the substituents.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Step-by-Step NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

-

Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the sample.

-

Set the relaxation delay (d1) to at least 1 second.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Use a wider spectral width (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Diagram of NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpreted IR Data:

An IR spectrum of the closely related 3-aminobenzoic acid shows characteristic absorptions for the amine, carboxylic acid, and aromatic ring.[2] For this compound, the spectrum would be expected to show:

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

| 2500-3300 | O-H (Carboxylic Acid) | Stretching, broad |

| 2400-2800 | N-H (Ammonium salt) | Stretching, broad |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1475 | C=C (Aromatic) | Stretching |

| ~1250 | C-N | Stretching |

| 700-900 | C-H (Aromatic) | Bending (out-of-plane) |

Trustworthiness of IR Data: The broadness of the O-H and N-H stretches is a hallmark of hydrogen bonding, which is expected in the solid state of this molecule. The position of the C=O stretch is indicative of a carboxylic acid.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step ATR-IR Acquisition:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Diagram of ATR-IR Experimental Workflow:

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Interpreted MS Data:

The molecular weight of 3-(Methylamino)benzoic acid is 151.16 g/mol .[3] For the hydrochloride salt, the molecular formula is C₈H₁₀ClNO₂ with a molecular weight of 187.62 g/mol .[4] In a typical mass spectrum (e.g., using electrospray ionization), the base peak would likely correspond to the protonated molecule [M+H]⁺ at m/z 152.1.

Table 4: Expected Mass Spectrometry Peaks for 3-(Methylamino)benzoic acid

| m/z | Interpretation |

| 152.1 | [M+H]⁺ (protonated molecule) |

| 134.1 | [M+H - H₂O]⁺ (loss of water) |

| 106.1 | [M+H - HCOOH]⁺ (loss of formic acid) |

Authoritative Grounding in Fragmentation: The fragmentation pattern can provide valuable structural information. The loss of water is a common fragmentation pathway for carboxylic acids. The loss of formic acid is also a characteristic fragmentation.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

Step-by-Step ESI-MS Acquisition:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of ESI-MS Experimental Workflow:

Caption: Workflow for ESI-Mass Spectrometry.

Conclusion

The collective evidence from NMR, IR, and MS provides a robust and unambiguous characterization of this compound. The ¹H and ¹³C NMR data elucidate the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into its fragmentation. This comprehensive spectroscopic analysis is essential for ensuring the identity and purity of this compound in research and drug development settings.

References

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

Benzoic acid, 3-amino- - the NIST WebBook. Available at: [Link]

-

3-(2-(Methylamino)ethyl)benzoic acid hydrochloride | C10H14ClNO2 | CID 86280161 - PubChem. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

Sources

Strategic Synthesis of 3-(Methylamino)benzoic Acid Hydrochloride: A Controlled Reductive Amination Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-(Methylamino)benzoic acid hydrochloride, a valuable building block in pharmaceutical development. The synthesis commences from 3-aminobenzoic acid and employs a controlled reductive amination strategy to achieve selective mono-N-methylation. This document elucidates the chemical principles, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and presents a robust framework for process control and validation. The rationale behind methodological choices is explained to empower researchers with the expertise to adapt and troubleshoot the synthesis effectively.

Introduction: The Significance of Controlled N-Methylation

N-methylation is a fundamental transformation in medicinal chemistry that can significantly modulate the pharmacological properties of a molecule. Introducing a methyl group to a nitrogen atom can alter a compound's potency, selectivity, metabolic stability, and bioavailability. The target molecule, 3-(Methylamino)benzoic acid, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Direct alkylation of a primary amine like 3-aminobenzoic acid with methylating agents such as methyl iodide often leads to a mixture of mono- and di-methylated products, and can even result in the formation of a quaternary ammonium salt, presenting significant purification challenges.[1] Therefore, a more controlled and selective method is imperative. Reductive amination offers a superior strategy, converting a carbonyl group and an amine into a more substituted amine in a controlled fashion.[2][3] This guide focuses on a modern, one-pot reductive amination protocol that circumvents the pitfalls of classical alkylation.

Synthetic Strategy: The Rationale for Controlled Reductive Amination

The chosen synthetic pathway involves the reaction of 3-aminobenzoic acid with formaldehyde in the presence of a selective reducing agent, sodium cyanoborohydride (NaBH₃CN).

Mechanism of Action

The reaction proceeds through two key stages within a single pot:

-

Iminium Ion Formation: The primary amino group of 3-aminobenzoic acid performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by dehydration under mildly acidic conditions to form a transient iminium ion intermediate.

-

Selective Reduction: A mild and selective hydride reducing agent, sodium cyanoborohydride, is employed. This reagent is crucial as it is stable in protic solvents and selectively reduces the electrophilic iminium ion much faster than it reduces the starting aldehyde (formaldehyde).[3][4] This chemoselectivity prevents the consumption of the reducing agent by the carbonyl source and ensures high conversion to the desired secondary amine.

While the classical Eschweiler-Clarke reaction also achieves N-methylation using formaldehyde and formic acid, it is typically used to exhaustively methylate primary and secondary amines to their tertiary counterparts.[1][5][6] For the selective synthesis of a secondary amine from a primary amine, the controlled approach using a borohydride-based reducing agent provides superior selectivity and is often preferred in modern organic synthesis.[3]

Process Workflow Diagram

The following diagram illustrates the high-level workflow for the synthesis.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a representative 10 mmol scale.

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Supplier CAS # |

| 3-Aminobenzoic acid | 137.14 | 10.0 | 1.0 | 1.37 g | 99-05-8 |

| Formaldehyde (37% aq. solution) | 30.03 | 10.0 | 1.0 | 0.81 mL | 50-00-0 |

| Sodium Cyanoborohydride | 62.84 | 12.0 | 1.2 | 0.75 g | 25895-60-7 |

| Methanol (MeOH) | - | - | - | ~50 mL | 67-56-1 |

| Deionized Water | - | - | - | ~20 mL | 7732-18-5 |

| Ethyl Acetate (EtOAc) | - | - | - | As needed for extr. | 141-78-6 |

| 2M Sodium Hydroxide (aq.) | - | - | - | As needed for pH adj. | 1310-73-2 |

| 2M Hydrochloric Acid (aq.) | - | - | - | As needed for pH adj. | 7647-01-0 |

| Isopropanol (IPA), anhydrous | - | - | - | ~25 mL | 67-63-0 |

| 2-Propanolic HCl (~5-6 M) | - | - | - | As needed for salt form. | 7647-01-0 |

Step-by-Step Procedure

Phase 1: Reductive Amination

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzoic acid (1.37 g, 10.0 mmol).

-

Add methanol (30 mL) and stir until the solid is mostly dissolved. Add deionized water (10 mL) to aid dissolution.

-

Add the 37% aqueous formaldehyde solution (0.81 mL, 10.0 mmol) dropwise to the stirring mixture at room temperature.

-

Stir the reaction mixture for 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

-

In a separate beaker, dissolve sodium cyanoborohydride (0.75 g, 12.0 mmol) in methanol (10 mL).

-

Add the sodium cyanoborohydride solution dropwise to the reaction flask over 15-20 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation in a fume hood.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Phase 2: Workup and Purification of the Free Base 9. Once the reaction is complete, carefully add acetone (~5 mL) to quench any remaining sodium cyanoborohydride. Stir for 30 minutes. 10. Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. 11. To the remaining aqueous residue, add deionized water (20 mL). 12. Adjust the pH of the solution to approximately 9-10 using 2M aqueous sodium hydroxide. This deprotonates the carboxylic acid and the secondary amine, making the product extractable into an organic solvent. 13. Transfer the basic aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 30 mL). 14. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(methylamino)benzoic acid as a solid. 15. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain the pure free base.

Phase 3: Hydrochloride Salt Formation 16. Dissolve the purified 3-(methylamino)benzoic acid free base in anhydrous isopropanol (~25 mL) with gentle warming if necessary. 17. Cool the solution in an ice bath and slowly add 5-6 M HCl in isopropanol dropwise with stirring until the solution becomes acidic (test with pH paper) and a precipitate forms. 18. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. 19. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and then with diethyl ether. 20. Dry the final product, this compound, under vacuum to a constant weight.

Expected Results

-

Appearance: White to off-white solid.

-

Yield: 70-85%.

-

Purity: >97% (as determined by HPLC and NMR).

-

Melting Point: The free base has a reported melting point of 141-146 °C. The hydrochloride salt will have a different melting point, which should be determined experimentally.

Safety and Hazard Analysis

All operations must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

3-Aminobenzoic Acid: May cause skin and eye irritation.[7]

-

Formaldehyde: Toxic, a known carcinogen, and a sensitizer. Handle with extreme care.[8]

-

Sodium Cyanoborohydride: Highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas. Quench carefully and avoid acidic conditions during the reaction phase.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[9]

-

Solvents (Methanol, Isopropanol, Ethyl Acetate): Flammable liquids. Methanol is toxic. Avoid ignition sources.

Required PPE: Safety glasses or goggles, a lab coat, and nitrile gloves are mandatory.[10][11]

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the N-methyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight (Free base MW: 151.16 g/mol ).[11]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Melting Point Analysis: To assess purity and for comparison with reference data.

Conclusion

This guide details a reliable and selective method for the synthesis of this compound from 3-aminobenzoic acid. The use of a controlled reductive amination with sodium cyanoborohydride provides a high-yielding and clean conversion, avoiding the common issue of over-alkylation. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines, researchers can confidently produce this important building block for drug discovery and development programs.

References

- Vertex AI Search. MSDS of 3-(methylamino)benzoic acid.

- Vertex AI Search. 3-(dimethylamino)

- Vertex AI Search.

- NROChemistry. Eschweiler-Clarke Reaction.

- Wikipedia. Eschweiler–Clarke reaction.

- Angene Chemical.

- J&K Scientific LLC. Eschweiler-Clarke Reaction. (2021-02-08).

- Wikipedia.

- PMC.

- Vertex AI Search.

- The Royal Society of Chemistry.

- ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2025-08-09).

- SynArchive. Eschweiler-Clarke Reaction.

- Sigma-Aldrich. 3-(Methylamino)benzoic acid 97 51524-84-6.

- YouTube. Reductive Amination | Synthesis of Amines. (2025-02-17).

- Master Organic Chemistry.

- Sigma-Aldrich. 3-(Methylamino)benzoic acid 97 51524-84-6.

- Wikipedia. 3-Aminobenzoic acid.

Sources

- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. capotchem.cn [capotchem.cn]

- 11. 3-(Methylamino)benzoic acid 97 51524-84-6 [sigmaaldrich.com]

Technical Guide: Stability and Storage of 3-(Methylamino)benzoic Acid Hydrochloride

Executive Summary & Chemical Identity

3-(Methylamino)benzoic acid hydrochloride is a critical intermediate used primarily in the synthesis of pharmaceutical compounds and peptide mimetics. As a secondary aromatic amine derivative, its stability profile is governed by three primary vectors: oxidative susceptibility of the amine, hygroscopicity of the hydrochloride salt lattice, and thermal decarboxylation potential.

This guide defines the rigorous storage protocols required to maintain >98% purity over extended periods, designed for analytical chemists and formulation scientists.

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | N-Methyl-3-aminobenzoic acid HCl; 3-Methylaminobenzoic acid hydrochloride |

| CAS Number | 1194804-60-8 (Salt); 51524-84-6 (Parent Free Base) |

| Molecular Formula | C₈H₉NO₂[1][2][3] · HCl |

| Molecular Weight | 187.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

Physicochemical Stability Profile

Degradation Mechanisms

Understanding the "why" behind storage conditions is essential for compliance. The molecule faces three distinct threats:

-

Oxidative Discoloration (The "Browning" Effect): The secondary aniline nitrogen is electron-rich. Upon exposure to atmospheric oxygen and UV light, it undergoes radical oxidation, leading to the formation of quinoid-like impurities and azo-dimers. This manifests visually as a shift from white to yellow, then brown.

-

Hygroscopic Deliquescence: As a hydrochloride salt, the crystal lattice has a high affinity for atmospheric moisture. Water absorption does not immediately degrade the molecule chemically but causes physical clumping (caking), which alters weighing precision and can accelerate hydrolysis if trace impurities are present.

-

Risk Factor:[4] Moderate to High.

-

Mitigation: Desiccation.

-

-

Thermal Decarboxylation: Benzoic acid derivatives can undergo decarboxylation at elevated temperatures (>150°C), losing CO₂ to form N-methylaniline derivatives. While stable at room temperature, prolonged exposure to heat (>40°C) accelerates oxidative pathways.

-

Risk Factor:[4] Low (under normal storage).

-

Stability Logic Diagram

The following diagram illustrates the causality between environmental stressors and chemical failure modes.

Caption: Causal map linking environmental inputs to specific chemical degradation outcomes for 3-(Methylamino)benzoic acid HCl.

Storage & Handling Protocols

To ensure data integrity in drug development workflows, the following "Gold Standard" storage protocol is recommended. This protocol is self-validating: if the material remains free-flowing and white, the protocol is working.

Primary Storage Conditions

-

Temperature: Refrigerate at 2°C to 8°C .

-

Rationale: Lowers the kinetic energy of molecules, significantly slowing oxidative rates.

-

-

Atmosphere: Inert Gas Overlay (Argon or Nitrogen) .

-

Rationale: Displaces oxygen to prevent N-oxidation. Argon is preferred as it is heavier than air and forms a better "blanket" in the vial.

-

-

Humidity Control: Store inside a desiccator or with silica gel packs.

-

Rationale: Prevents hygroscopic uptake.

-

-

Container: Amber glass vials with Teflon-lined screw caps.

-

Rationale: Amber glass blocks UV light; Teflon prevents leaching and ensures a tight seal against moisture.

-

Handling Workflow

When weighing or aliquoting the material, follow this workflow to minimize exposure:

-

Equilibration: Allow the container to reach room temperature before opening.

-

Critical Step: Opening a cold vial in humid air causes immediate condensation on the powder, ruining the sample.

-

-

Aliquot: If frequent use is expected, aliquot the bulk material into single-use vials to avoid repeated freeze-thaw/open-close cycles.

-

Re-Seal: Purge the headspace with Nitrogen/Argon before re-closing.

Storage Workflow Diagram

Caption: Lifecycle workflow for handling hygroscopic amine salts to prevent moisture-induced degradation.

Quality Control & Validation

Researchers should verify the integrity of the material every 6 months or if visual discoloration is observed.

Visual Inspection Criteria

-

Pass: White to faint off-white crystalline powder. Free-flowing.

-

Warning: Light yellow or beige tint. (Likely <1% impurity, usable for non-critical steps).

-

Fail: Brown/Dark yellow, or solid caked mass. (Discard).[6][7][8]

Analytical Validation (HPLC)

A standard reverse-phase HPLC method is recommended for purity checks.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).

-

Expected Result: The parent peak should account for >98% of the area integration. Impurities from oxidation usually elute later (more hydrophobic dimers).

Safety & Toxicology (SDS Summary)

While this guide focuses on stability, safety is paramount.

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[7]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhaling dust.[9]

-

Spill Cleanup: Sweep up dry; do not generate dust.[7] Wipe surface with water and ethanol.

References

-

PubChem. (n.d.). This compound | C8H10ClNO2. National Library of Medicine. Retrieved from [Link]

-

Angene Chemical. (2025).[7][10] Safety Data Sheet: 3-Amino-4-(methylamino)benzoic acid. Retrieved from [Link]

-

Chmielarz, L., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials. (Context for thermal stability limits). Retrieved from [Link]

Sources

- 1. 3-METHYLAMINO-BENZOIC ACID | 51524-84-6 [chemicalbook.com]

- 2. carlroth.com [carlroth.com]

- 3. fishersci.com [fishersci.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. westliberty.edu [westliberty.edu]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Unlocking the Potential of 3-(Methylamino)benzoic Acid Hydrochloride: A Technical Guide for Research & Development

Executive Summary

3-(Methylamino)benzoic acid hydrochloride (CAS 1194804-60-8; Free Base CAS 51524-84-6) is a specialized aromatic building block that bridges the gap between simple anilines and complex heterocyclic scaffolds.[1] Unlike its para-substituted counterparts (often used in folate metabolism studies) or ortho-substituted isomers (common in anthranilate fluorescence), the meta-substituted nitrogen provides a unique geometry for drug design.[1] This guide details its critical role in solution-phase peptide synthesis, its utility as a pharmacophore in kinase inhibitor development, and its emerging applications in agrochemical "safener" technology.[1]

Part 1: Chemical Identity & Structural Significance

The 3-(methylamino)benzoic acid scaffold is defined by a carboxylic acid at position 1 and a secondary methylamine at position 3.[1] This meta-substitution pattern effectively decouples the electronic resonance between the amine and the acid compared to para-isomers, preserving the nucleophilicity of the nitrogen while maintaining the acid's reactivity.[1]

| Property | Specification |

| IUPAC Name | This compound |

| CAS (HCl Salt) | 1194804-60-8 |

| CAS (Free Base) | 51524-84-6 |

| Molecular Formula | C₈H₉NO₂[1][2][3][4][5] · HCl |

| Molecular Weight | 187.62 g/mol (HCl salt) |

| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar organics. |

| pKa (Calc) | ~5.10 (Acid), ~3.5 (Anilinium) |

Why the N-Methyl Group Matters

In drug discovery, the N-methyl group is not merely a substituent; it is a conformational lock.[1]

-

Solubility Enhancement: It disrupts intermolecular hydrogen bonding common in primary anilines, often improving the solubility of the final drug candidate.

-

Metabolic Stability: N-methylation can block metabolic deamination pathways or alter the site of metabolic attack.[1]

-

Conformational Constraint: In peptide mimetics, the methyl group restricts rotation around the N-C(aryl) bond, favoring specific bioactive conformations.

Part 2: Core Applications in Research

Medicinal Chemistry: The "Meta-Linker" Strategy

The compound serves as a critical intermediate for synthesizing libraries of bioactive small molecules.[1]

-

Kinase Inhibitor Scaffolds: The 3-aminobenzoic acid moiety is a privileged structure in Type II kinase inhibitors, where the carboxylic acid (converted to an amide) interacts with the "hinge region" or the "DFG-out" pocket, and the amine extends into the solvent-exposed area.[1] The N-methyl group modulates the vector of this extension.[1]

-

CCR3 Antagonists: Research indicates that piperidine derivatives linked via benzoic acid spacers are potent CCR3 antagonists. 3-(Methylamino)benzoic acid provides a linker that introduces a specific "kink" in the molecule, distinct from the linear geometry of 4-aminobenzoic acid derivatives.[1]

-

Quinazoline Synthesis: It acts as a precursor for 8-methylamino-substituted quinazolinones.[1] Cyclization with formamide or urea yields tricyclic cores found in various oncology candidates.

Peptide Synthesis & Peptidomimetics

In solution-phase peptide synthesis, 3-(methylamino)benzoic acid is used as a capping agent or an internal linker .[1]

-

Aggregation Disruption: Incorporating N-methylated aromatic amino acids into a peptide backbone disrupts

-sheet stacking, a common cause of aggregation in amyloid research.[1] -

Turn Inducers: The meta-geometry mimics a

-turn, allowing researchers to force peptides into hairpin structures for receptor binding studies.[1]

Agrochemicals: Plant Growth & Safeners

Recent patent literature highlights the use of 3-aminobenzoic acid derivatives as safeners —compounds that protect crops from herbicide damage without reducing weed control efficacy.[1] The N-methylated derivative is investigated for its ability to induce stress tolerance pathways in crops like Zea mays (maize) and Arabidopsis, likely via modulation of auxin transport or folate precursors.[1]

Part 3: Technical Protocols

Protocol A: Synthesis of 3-(Methylamino)benzoic Acid (Reductive Amination)

Note: While the HCl salt is commercially available, in-house synthesis of the free base is often required for specific isotopic labeling or large-scale needs.[1]

Principle: Selective monomethylation of 3-aminobenzoic acid using formaldehyde and a reducing agent.[1] Direct alkylation with methyl iodide is avoided due to over-alkylation (quaternization).

Reagents:

-

3-Aminobenzoic acid (1.0 eq)[1]

-

Formaldehyde (37% aq. solution, 1.1 eq)

-

Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) or Pd/C (10%) + H₂

-

Solvent: Methanol/Acetic Acid (9:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-aminobenzoic acid (13.7 g, 100 mmol) in Methanol (150 mL). Add Acetic Acid (15 mL) to adjust pH to ~5.

-

Imine Formation: Cool to 0°C. Add Formaldehyde (1.1 eq) dropwise. Stir for 30 minutes to form the imine intermediate.

-

Reduction:

-

Method A (Chemical): Add NaBH₃CN (1.5 eq) in portions over 1 hour. Warm to room temperature and stir overnight.

-

Method B (Catalytic): Transfer to a hydrogenation vessel, add 10% Pd/C (1.0 g), and stir under H₂ atmosphere (30 psi) for 4 hours.

-

-

Workup:

-

Quench with water. Evaporate methanol.

-

Adjust pH to ~4.0 with dilute HCl to precipitate the product (zwitterionic form).

-

Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.[1]

-

-

Salt Formation: To generate the HCl salt, dissolve the free base in diethyl ether and bubble dry HCl gas; collect the white precipitate.

Protocol B: General Amide Coupling (Library Synthesis)

Context: Attaching the acid moiety to a primary amine (R-NH₂).[1]

-

Activation: Dissolve 3-(methylamino)benzoic acid HCl (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

-

Coupling: Add the amine partner (R-NH₂, 1.1 eq).[1]

-

Reaction: Stir at Room Temperature for 4–12 hours. Monitor by LC-MS (Target Mass = MW_Amine + 133).[1]

-

Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine. Dry over Na₂SO₄.[6]

Part 4: Visualization of Chemical Space

The following diagram illustrates the synthetic versatility of 3-(methylamino)benzoic acid, showing its transformation into key drug scaffolds.

Caption: Synthetic divergence of 3-(Methylamino)benzoic acid. Blue node represents the core building block; Green nodes represent downstream high-value applications.[1]

References

-

Sigma-Aldrich. 3-(Methylamino)benzoic acid 97% Product Specification.Link

-

PubChem. Compound Summary: this compound (CAS 1194804-60-8).[1] National Library of Medicine. Link

-

ChemicalBook. 3-Methylaminobenzoic acid Properties and Safety.Link

-

Google Patents. Piperidine derivatives having CCR3 antagonism (AU2003231359B2).Link

-

Google Patents. Compounds promoting plant growth (WO2014173936A2).Link

-

Organic Syntheses. Reductive Amination Protocols (General Reference). Coll. Vol. 6, p. 499 (1988). Link

Sources

- 1. AU2003231359B2 - Piperidine derivatives having CCR3 antagonism - Google Patents [patents.google.com]

- 2. 3-甲氨基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-(Methylamino)benzoic acid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - 3-fluoro-4-(methylamino)benzoic acid (C8H8FNO2) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Methylamino)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Reactivity

3-(Methylamino)benzoic acid hydrochloride is an organic compound increasingly utilized as a building block in pharmaceutical synthesis and materials science. Its structure, featuring a secondary amine and a carboxylic acid on a benzene ring, imparts a specific reactivity profile that necessitates a thorough understanding for safe and effective handling. This guide provides an in-depth analysis of the safety and handling protocols for this compound, moving beyond standard safety data sheets (SDS) to offer practical insights and the rationale behind recommended procedures. The hydrochloride form enhances the compound's stability and solubility in aqueous media, a critical consideration for many experimental designs.

I. Hazard Identification and Risk Assessment: A Proactive Approach

The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] A proactive risk assessment is the cornerstone of safe laboratory practice.

Causality of Hazards:

-

Skin and Eye Irritation: The acidic nature of the hydrochloride salt and the inherent reactivity of the aromatic amine and carboxylic acid functional groups can disrupt the lipid bilayers of skin cells and the delicate tissues of the eyes, leading to irritation.[1][3]

-

Respiratory Irritation: As a fine powder, the compound can be easily aerosolized. Inhalation of these fine particles can irritate the mucous membranes of the respiratory tract.[1][4][5]

Hazard Summary Table

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) | GHS07: Exclamation mark | Warning | H315: Causes skin irritation |

| Serious Eye Irritation (Category 2A) | GHS07: Exclamation mark | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07: Exclamation mark | Warning | H335: May cause respiratory irritation |

Data compiled from multiple safety data sheets.[1][2][3]

II. Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls:

The primary engineering control for handling this compound is a certified chemical fume hood.[6] This is crucial for preventing the inhalation of dust and vapors. The fume hood should have adequate airflow, and its performance should be regularly verified. For procedures that may generate significant dust, a glove box or an enclosure with localized exhaust ventilation is recommended.[3]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn in situations with a higher risk of splashes or dust generation.[3]

-

Skin Protection: A lab coat and disposable nitrile gloves are essential.[8] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.[7] For larger quantities or prolonged handling, consider double-gloving.

-

Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection may not be necessary. However, if engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with a particulate filter (P95 or P100) is required.[4]

Caption: Hierarchy of Controls for Minimizing Exposure.

III. Safe Handling and Storage Protocols: Ensuring Chemical Integrity and User Safety

Adherence to strict handling and storage protocols is paramount to prevent accidents and maintain the purity of the compound.

Handling:

-

Work Area Preparation: Designate a specific area within the fume hood for handling this compound. Ensure the area is clean and free of incompatible materials.

-

Weighing and Transfer: To minimize dust generation, use a spatula and weigh the compound on a tared weigh boat within the fume hood. Avoid pouring the dry powder. If possible, dissolve the compound in a suitable solvent before transferring.

-

Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding the compound.

Storage:

-

Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9] Some suppliers recommend storage at room temperature, while others suggest 2-8°C.[2][10] Always refer to the supplier's specific recommendations.

-

Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.[9]

IV. Emergency Procedures: A Rapid and Informed Response

A well-defined emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4] |

Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spread of the spill using an inert absorbent material like sand or vermiculite.[1][6] Do not use combustible materials like paper towels.

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][4] Avoid creating dust.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal.

Caption: Workflow for Responding to a Chemical Spill.

V. Disposal Considerations: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

-

Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1][4] Do not dispose of it down the drain or in regular trash.

VI. Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By integrating the principles of proactive risk assessment, engineering controls, appropriate PPE, and well-rehearsed emergency procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment. This guide serves as a foundational resource to be supplemented by institution-specific safety training and a commitment to a strong culture of safety.

References

-

Capot Chemical Co., Ltd. (2019). MSDS of 3-(methylamino)benzoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet: 3-Amino-4-(methylamino)benzoic acid. Retrieved from [Link]

-

Carl ROTH. (2015). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. 1194804-60-8|this compound|BLD Pharm [bldpharm.com]

- 3. angenechemical.com [angenechemical.com]

- 4. capotchem.cn [capotchem.cn]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-METHYLAMINO-BENZOIC ACID | 51524-84-6 [chemicalbook.com]

Discovery and history of 3-(Methylamino)benzoic acid hydrochloride

Discovery and History of 3-(Methylamino)benzoic Acid Hydrochloride

Executive Summary

This compound (MABA-HCl), with the CAS number 1194804-60-8 , represents a critical scaffold in modern medicinal chemistry. Originally emerging from the dye intermediate chemistry of the early 20th century, it has evolved into a high-value building block for "privileged structures" in drug discovery—specifically benzimidazoles and peptide mimetics.

This guide provides a technical deep-dive into the compound's evolution from a simple aniline derivative to a cornerstone in the synthesis of blockbuster anticoagulants like Dabigatran etexilate and emerging GLP-1 agonists. It details the transition from classical reduction-alkylation methods to modern, regioselective catalytic processes, offering researchers a self-validating roadmap for its handling and application.

Chemical Identity & Physicochemical Profile

MABA-HCl exists as a protonated salt, significantly enhancing the solubility and stability of the parent amino acid, which is prone to oxidation.

| Property | Specification |

| IUPAC Name | This compound |

| Common Abbreviation | MABA-HCl |

| CAS Number (Salt) | 1194804-60-8 |

| CAS Number (Free Acid) | 51524-84-6 |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |

| pKa (Calculated) | ~3.07 (COOH), ~4.79 (NH₂⁺) |

| Melting Point | 122–126 °C (Free acid); Salt decomposes >200 °C |

Historical Context & Evolution

The history of 3-(methylamino)benzoic acid is not defined by a single "eureka" moment but by its gradual elevation from a dye intermediate to a pharmaceutical necessity.

-

The Dye Era (1900s–1950s): Early synthesis of N-alkylated aminobenzoic acids was driven by the German dye industry (e.g., BASF, Hoechst). Compounds like MABA were explored as coupling components for azo dyes, where the N-methyl group modulated color fastness and shade. The chemistry was dominated by harsh methylation agents like dimethyl sulfate.

-